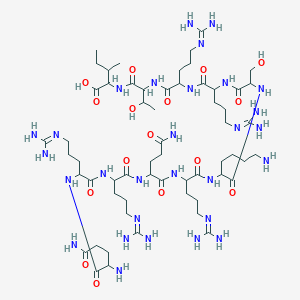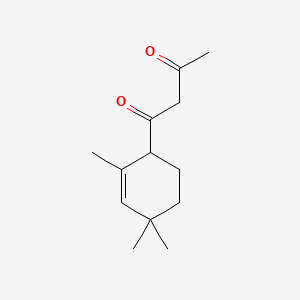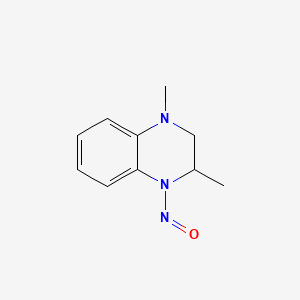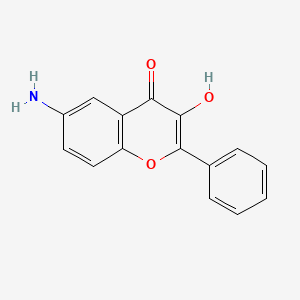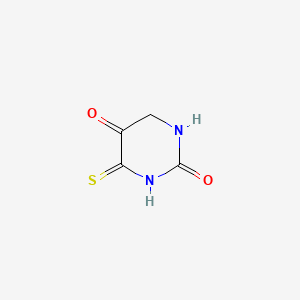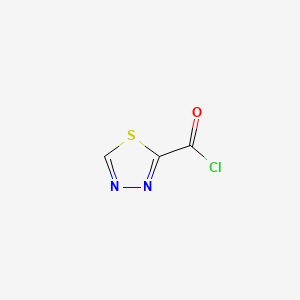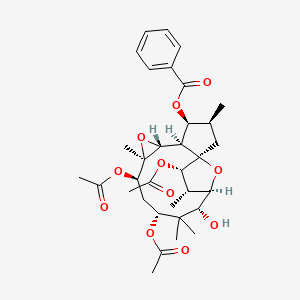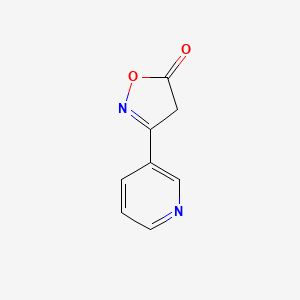
3-pyridin-3-yl-4H-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-pyridin-3-yl-4H-1,2-oxazol-5-one” is a chemical compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.14 . The compound is a white powder and is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of oxazol-5-one derivatives, which includes “3-pyridin-3-yl-4H-1,2-oxazol-5-one”, involves multi-functional properties . The synthesis process is often carried out using classical methods such as the Erlenmeyer-Plöchl Azlactone Synthesis .Molecular Structure Analysis
The molecular structure of “3-pyridin-3-yl-4H-1,2-oxazol-5-one” is represented by the InChI code: 1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H, (H,9,10,11) .Physical And Chemical Properties Analysis
“3-pyridin-3-yl-4H-1,2-oxazol-5-one” is a white powder . It has a molecular weight of 163.14 and a molecular formula of C7H5N3O2 . The compound is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación
Therapeutic Potential and Drug Development
The oxazolone ring, including its derivatives such as 3-pyridin-3-yl-4H-1,2-oxazol-5-one, has been highlighted for its substantial therapeutic worth. These compounds are known for their effective binding with various enzymes and receptors in biological systems, eliciting a wide range of bioactivities. Research has shown that 1,3,4-oxadiazole-based compounds, sharing structural similarities with oxazolones, exhibit potent therapeutic effects across a broad spectrum of diseases. This includes activities such as anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory effects, among others. The unique structural feature of the oxazolone ring, with a pyridine type of nitrogen atom, contributes to its significant binding affinity, which is crucial for the development of novel medicinal agents with enhanced activity and reduced toxicity (Verma et al., 2019).
Catalysis and Organic Synthesis
Oxazolone derivatives play a pivotal role in catalysis and organic synthesis, serving as intermediates and ligands in various chemical reactions. Their applicability spans from forming metal complexes to designing catalysts for asymmetric synthesis. The presence of heterocyclic N-oxide motifs, akin to those in oxazolones, demonstrates their importance in recent advancements in chemistry and drug development. These compounds are integral to developing methodologies for asymmetric catalysis, indicating the versatility and potential of oxazolone structures in facilitating complex chemical transformations and enhancing the efficiency of synthetic processes (Li et al., 2019).
Agricultural Chemistry
In the realm of agrochemicals, pyridine-based compounds, including oxazolone derivatives, have emerged as crucial players. Their significance is underscored by their utilization as fungicides, insecticides, acaricides, and herbicides. The discovery processes for these agrochemicals often leverage Intermediate Derivatization Methods (IDM), underscoring the importance of oxazolone and its derivatives in generating novel lead compounds for agricultural applications. This approach has proven essential in meeting the swiftly evolving market requirements and enhancing the discovery efficiency of new agrochemicals (Guan et al., 2016).
Direcciones Futuras
The future directions for “3-pyridin-3-yl-4H-1,2-oxazol-5-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of new drugs and therapeutic agents, given the broad range of biological activities exhibited by oxazole derivatives .
Propiedades
IUPAC Name |
3-pyridin-3-yl-4H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-3,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWLRCPBZNTIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC1=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659450 |
Source


|
| Record name | 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pyridin-3-yl-4H-1,2-oxazol-5-one | |
CAS RN |
101084-94-0 |
Source


|
| Record name | 3-(Pyridin-3-yl)-1,2-oxazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]thiazin-8(1H)-amine](/img/structure/B560721.png)
![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)
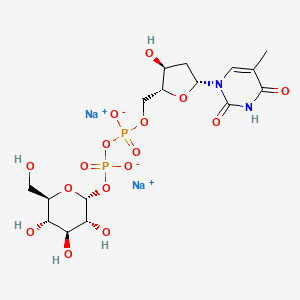
![2h-Furo[3,2-g]indole](/img/structure/B560729.png)
